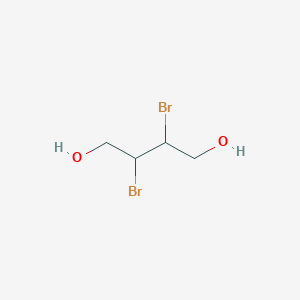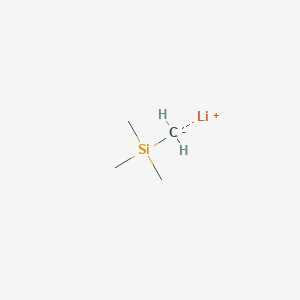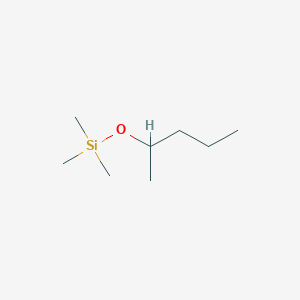
Disodium naphthalene-2,6-disulphonate
Übersicht
Beschreibung
Disodium naphthalene-2,6-disulphonate, also known as 2,6-Naphthalenedisulfonic acid disodium salt, is an organic compound . It belongs to the class of organic compounds known as 2-naphthalene sulfonates . The molecular formula is C10H6Na2O6S2 and the molecular weight is 332.26 g/mol .
Molecular Structure Analysis
The molecular structure of Disodium naphthalene-2,6-disulphonate consists of a naphthalene moiety that carries a sulfonic acid group at the 2-position . The SMILES string representation of the molecule is[Na+].[Na+].[O-]S(=O)(=O)c1ccc2cc(ccc2c1)S([O-])(=O)=O . Physical And Chemical Properties Analysis
Disodium naphthalene-2,6-disulphonate is a white crystalline powder . It has a melting point of over 300 °C .Wissenschaftliche Forschungsanwendungen
Dye Synthesis
2,6-Naphthalenedisulfonic acid disodium salt serves as an intermediate in the synthesis of various dyes . Its sulfonic acid groups facilitate the binding of naphthalene rings to dye molecules, which is crucial for producing color-fast dyes used in textiles and inks.
Antibacterial Applications
This compound exhibits antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli . It can be used in the development of antibacterial agents or coatings, contributing to hygiene and sanitation products.
Luminophore in Analytical Chemistry
As a luminophore, 2,6-Naphthalenedisulfonic acid disodium salt is soluble in water and can be used in fluorescence microscopy and spectroscopy . This application is vital for tracking and analyzing biological molecules in various research settings.
Environmental Biodegradation Studies
A specific strain of Moraxella has been found capable of degrading 2,6-Naphthalenedisulfonic acid disodium salt . This discovery is significant for environmental biodegradation research, potentially aiding in the breakdown of naphthalene-based pollutants.
Cobalt Determination
The compound is used as a sensitive reagent for the determination of trace amounts of cobalt in analytical chemistry . This is particularly useful in geochemical analysis and environmental monitoring.
Cell Analysis and Gene Therapy
While not directly mentioned, compounds similar to 2,6-Naphthalenedisulfonic acid disodium salt are used in cell analysis methods and gene therapy solutions . They may serve as buffers or stabilizers in cell culture media, facilitating research in cellular biology and genetic engineering.
Wirkmechanismus
Target of Action
The primary targets of 2,6-Naphthalenedisulfonic acid disodium salt are bacteria such as Staphylococcus aureus and Escherichia coli . These bacteria play a crucial role in various infections and diseases.
Mode of Action
It has been found to exhibitantibacterial activity against the aforementioned bacteria . The compound likely interacts with bacterial cells, leading to changes that inhibit their growth or survival.
Pharmacokinetics
As a water-soluble compound , it is expected to have good bioavailability when administered orally or intravenously.
Result of Action
The result of the action of 2,6-Naphthalenedisulfonic acid disodium salt is the inhibition of bacterial growth, leading to the control of bacterial infections . At the molecular and cellular level, this likely involves disruption of essential cellular processes in bacteria.
Eigenschaften
IUPAC Name |
disodium;naphthalene-2,6-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2.2Na/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9;;/h1-6H,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZLWPIYWZEJOX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Na2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
581-75-9 (Parent) | |
| Record name | Disodium naphthalene-2,6-disulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70167957 | |
| Record name | Disodium naphthalene-2,6-disulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium naphthalene-2,6-disulphonate | |
CAS RN |
1655-45-4 | |
| Record name | Disodium naphthalene-2,6-disulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium naphthalene-2,6-disulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium naphthalene-2,6-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of 2,6-naphthalenedisulfonic acid disodium salt in the preparation of polyurethane nanofiber strain sensors?
A1: 2,6-Naphthalenedisulfonic acid disodium salt acts as a doping agent during the in situ polymerization of polypyrrole (PPy) onto polyurethane (PU) nanofibers []. This doping process enhances the electrical conductivity of the PPy, a crucial characteristic for strain sensing applications. The resulting PPy-coated PU nanofibers can then be incorporated into wearable sensors for monitoring joint flexion and other movements.
Q2: How does the addition of phenol during the synthesis of 2,6-dihydroxy naphthalene impact product purity?
A2: During the high-temperature alkali fusion of 2,6-naphthalenedisulfonic acid disodium salt, phenol acts as an antioxidant []. It prevents the oxidation of the 2,6-naphthalenediphenol sodium (potassium) intermediate formed during the reaction. This protection from oxidation improves the selectivity of the reaction towards the desired 2,6-dihydroxy naphthalene product, resulting in higher purity.
Q3: Are there computational studies investigating the properties of 2,6-naphthalenedisulfonic acid disodium salt?
A3: While the provided research abstracts do not directly mention computational studies on 2,6-naphthalenedisulfonic acid disodium salt, they highlight its use in experimental settings [, ]. Computational chemistry techniques, such as molecular dynamics simulations or density functional theory calculations, could provide valuable insights into the compound's interactions with other molecules, its electronic properties, and its behavior in different environments. Such studies could further our understanding of its applications in various fields.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester](/img/structure/B167596.png)







![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)